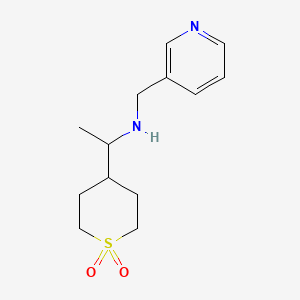
5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide is a heterocyclic compound that features a thiophene ring substituted with an ethyl group, a triazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromoethyl ethyl sulfide with sodium hydride in the presence of a suitable solvent.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate nitrile.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene-triazole intermediate with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Studies: It is used as a probe to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Binding: It can bind to proteins, altering their structure and function.
Pathways: The compound may interfere with metabolic pathways, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-carboxamide
- 5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonyl chloride
Uniqueness
5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, triazole ring, and sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S2/c1-3-7-4-5-8(16-7)17(14,15)12-9-10-6-11-13(9)2/h4-6H,3H2,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYYHNIMUPEUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=NC=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrimidine-4-carboxamide](/img/structure/B6971070.png)
![N-[2-(1,3-benzoxazol-2-yl)propyl]-4-methoxypyrimidin-2-amine](/img/structure/B6971073.png)
![tert-butyl (2R)-2-[2-(1H-1,2,4-triazol-5-yl)piperidine-1-carbonyl]azetidine-1-carboxylate](/img/structure/B6971088.png)
![N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrimidine-5-carboxamide](/img/structure/B6971108.png)
![2-(2,4-dioxoimidazolidin-1-yl)-N-[2-oxo-1-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-6-yl]acetamide](/img/structure/B6971114.png)
![(5-Ethyl-1,3-oxazol-4-yl)-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]methanone](/img/structure/B6971121.png)
![N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B6971133.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1,1-dioxothian-4-yl)ethanamine](/img/structure/B6971147.png)

![1-[5-methyl-3-(2-methylphenyl)-1,2-oxazole-4-carbonyl]-N-propylpiperidine-4-carboxamide](/img/structure/B6971157.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-[[(3-methyloxan-4-yl)amino]methyl]phenyl]methanone](/img/structure/B6971168.png)
![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6971169.png)
![N-methyl-3-[2-[(3-methyloxan-4-yl)amino]ethyl]benzamide](/img/structure/B6971177.png)
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6971189.png)
